molecular formula C25H24FN5O2 B2421334 8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 899727-30-1

8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2421334
CAS No.: 899727-30-1
M. Wt: 445.498
InChI Key: OZGHYPTWLKFFPZ-UHFFFAOYSA-N
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Description

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, multiple methyl groups, and a phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of solventless conditions and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. For example, it may interact with dopamine receptors, modulating their activity and potentially exerting effects on neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

6-(2-fluorophenyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-16-17(2)31-21-22(27-24(31)30(16)20-14-8-7-13-19(20)26)28(3)25(33)29(23(21)32)15-9-12-18-10-5-4-6-11-18/h4-8,10-11,13-14H,9,12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGHYPTWLKFFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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